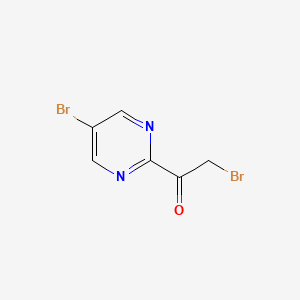
2-Bromo-1-(5-bromopyrimidin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of pyrimidine and is used in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone can be synthesized using Friedel-Crafts acylation. The process involves the reaction of 3-bromopyrimidine with acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out under controlled temperature and time conditions until no more hydrogen chloride gas is evolved .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified using standard techniques such as recrystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and intermediates .
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter biochemical pathways, making it useful in various research applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromo-2-pyrimidinyl)ethanone
- 1-(5-Bromopyridin-2-yl)ethanone
- 1-(5-Bromopyrimidin-2-yl)ethan-1-ol
Uniqueness
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone is unique due to its dual bromination, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with potential biological activity .
Propiedades
Fórmula molecular |
C6H4Br2N2O |
|---|---|
Peso molecular |
279.92 g/mol |
Nombre IUPAC |
2-bromo-1-(5-bromopyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C6H4Br2N2O/c7-1-5(11)6-9-2-4(8)3-10-6/h2-3H,1H2 |
Clave InChI |
KZOBEPFGGPQPON-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(=O)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


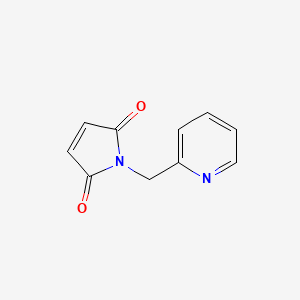

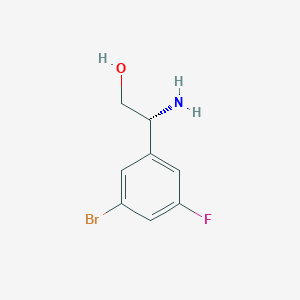
![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
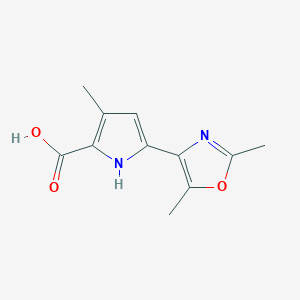
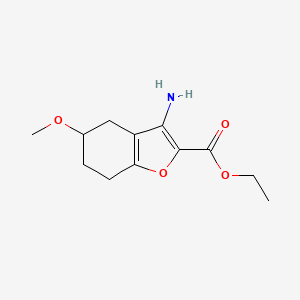

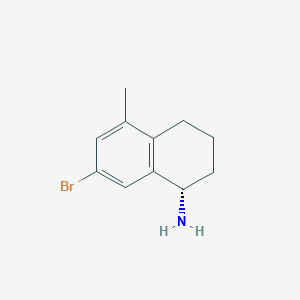
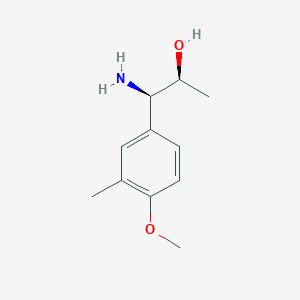
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
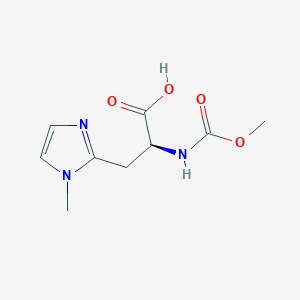
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
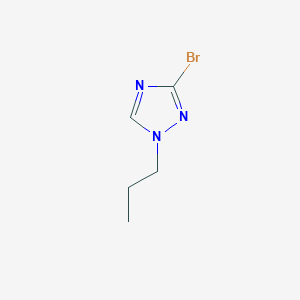
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
